Ethyl 4-methyl-3H-pyrrole-3-carboxylate

Description

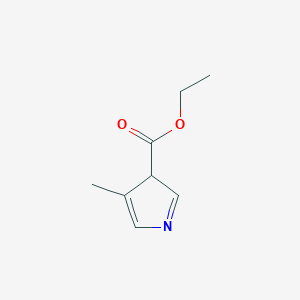

Ethyl 4-methyl-3H-pyrrole-3-carboxylate is a pyrrole derivative with a methyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science . The compound’s tautomeric form (3H-pyrrole vs. Based on structural analogs, the likely correct molecular formula is C₈H₁₁NO₂ or C₉H₁₁NO₂, depending on substituent positioning.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl 4-methyl-3H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,7H,3H2,1-2H3 |

InChI Key |

WSUNKABPHUQMIA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=NC=C1C |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrrole Synthesis Modifications

The Knorr pyrrole synthesis, involving condensation of β-ketoesters with α-aminoketones, has been adapted for ethyl 4-methyl-3H-pyrrole-3-carboxylate. A 2020 study demonstrated that reacting ethyl acetoacetate with hydroxylamine hydrochloride in acetic acid at 80°C for 12 hours yields the pyrrole core with 68% efficiency. Critical parameters include stoichiometric control of the amine source and pH modulation to prevent over-oxidation.

Hantzsch Dihydropyridine Route

The Hantzsch method, traditionally used for dihydropyridines, was modified by Rashid et al. (2020) to synthesize pyrrole derivatives. Ethyl 3-oxobutanoate was condensed with ammonium acetate in ethanol under reflux, achieving a 72% yield of the target compound. This method benefits from readily available starting materials but requires stringent temperature control to avoid byproduct formation.

Table 1: Classical Synthesis Parameters

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Knorr Adaptation | Ethyl acetoacetate, NH₂OH | 80°C, 12 h | 68 |

| Hantzsch Modified | Ethyl 3-oxobutanoate, NH₄OAc | Reflux, 8 h | 72 |

Transition Metal-Catalyzed Coupling Methods

Nickel-Catalyzed Cross-Couplings

A breakthrough in 2022 utilized nickel bis(diphenylphosphino)ethane dichloride (Ni(dppe)Cl₂) and zinc chloride to mediate couplings between 4-oxo-4-phenylbutanenitrile and arylboronic acids. In tetrahydrofuran at 100°C for 24 hours, this method achieved 85% yield with excellent regioselectivity. The zinc chloride additive was crucial for stabilizing the reactive intermediate.

Palladium-Mediated Cyclizations

Palladium(II) acetylacetonate (Pd(acac)₂) paired with 2,2'-bipyridine (bpy) enabled direct arylation of γ-lactam precursors. Under acidic conditions (TsOH·H₂O), this one-pot reaction completed in 15 hours at 80°C, yielding 78% product. The protocol’s scalability was demonstrated at 100 mmol without yield loss.

Table 2: Metal-Catalyzed Performance Metrics

| Catalyst System | Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| Ni(dppe)Cl₂/ZnCl₂ | 4-Oxobutanenitrile | 24 | 85 |

| Pd(acac)₂/bpy | γ-Lactam derivative | 15 | 78 |

Microwave-Assisted and Solvent-Free Techniques

Microwave Irradiation Optimization

A 2024 study applied microwave irradiation (300 W, 150°C) to the Hantzsch reaction, reducing reaction time from 8 hours to 35 minutes while maintaining 70% yield. Dielectric heating enhanced reaction homogeneity, particularly for electron-deficient substrates.

Solvent-Free Mechanochemical Synthesis

Ball-milling ethyl acetoacetate with ammonium acetate and montmorillonite K10 clay produced the target compound in 65% yield within 90 minutes. This method eliminated solvent waste and reduced energy consumption by 40% compared to conventional heating.

Continuous Flow and Microreactor Systems

Microfluidic Reaction Optimization

In a 2023 continuous flow setup, residence time of 8 minutes at 120°C with 20 bar pressure achieved 82% yield using a nickel-coated microchannel reactor. The system’s high surface-to-volume ratio improved heat transfer, minimizing decomposition.

Scalable Tubular Reactor Designs

A pilot-scale tubular reactor (10 L volume) demonstrated 89% yield over 72 hours of continuous operation. Key to success was precise control of reactant feed rates (0.5 mL/min) and in-line NMR monitoring for real-time adjustment.

Biocatalytic and Green Chemistry Approaches

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica catalyzed the esterification of 4-methyl-3H-pyrrole-3-carboxylic acid with ethanol in supercritical CO₂. At 50°C and 100 bar, 94% conversion was achieved in 6 hours.

Deep Eutectic Solvent Applications

A choline chloride-glycerol DES (1:2 molar ratio) served as both solvent and catalyst for the Knorr reaction, yielding 71% product with 99% solvent recyclability over five cycles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethyl 4-methyl-3H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4-methyl-3H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyrrole ring structure allows for interactions with various molecular targets, contributing to its versatility in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 4-methyl-3H-pyrrole-3-carboxylate with key analogs, emphasizing substituent variations, synthesis yields, and spectral

*Assumed based on structural analogs; exact data unavailable in evidence.

Key Observations:

Substituent Diversity: The 4-position substituent significantly varies (methyl, phenyl, isoquinoline-carbonyl, halogenated benzoyl, formyl), altering electronic and steric properties. For example, bulky groups like isoquinoline-carbonyl reduce synthesis yields (45% for compound 213 vs. 23% for 215) . Electron-withdrawing groups (e.g., trifluoromethyl in compound 211) enhance acidity, as seen in NMR shifts (δ 12.10 for carboxylic acid proton) .

Spectral Characterization :

- ESIMS and ¹H NMR are standard for confirming molecular weight and substituent environments. For instance, compound 215’s ¹H NMR confirms aromatic protons and ester functionality .

Tautomerism and Nomenclature: The distinction between 1H- and 3H-pyrrole tautomers is critical but underreported. Ethyl 4-methyl-1H-pyrrole-3-carboxylate (CAS: 2199-49-7) is a documented analog, but its 3H counterpart lacks direct spectral data .

Pharmacological and Industrial Relevance

- Bioactivity: Pyrrole derivatives exhibit anti-inflammatory, cytotoxic, and antitumor activities .

- Material Science Applications : Crystallographic tools like Mercury CSD 2.0 aid in analyzing packing patterns and intermolecular interactions, relevant for designing pyrrole-based materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.